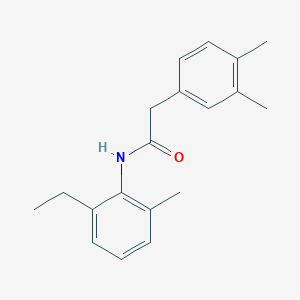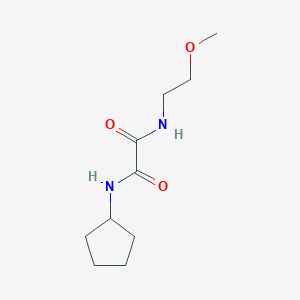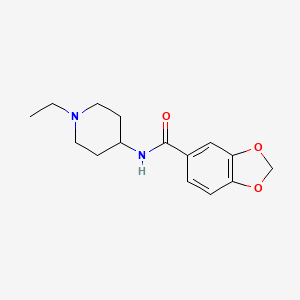![molecular formula C19H23BrO3 B5232958 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene, also known as BDP, is a chemical compound that belongs to the family of aryl bromides. BDP is a versatile compound that has a wide range of applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has been extensively used in scientific research due to its unique properties. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has made it a valuable tool in the study of Alzheimer's disease, as it can help researchers understand the role of acetylcholine in the disease.
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has also been used as a fluorescent probe to study the interaction between proteins and lipids in cell membranes. The compound has a long alkyl chain that allows it to embed itself in the lipid bilayer of cell membranes, and its fluorescent properties make it easy to track its movement within the membrane.
Wirkmechanismus
The mechanism of action of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine enhances the transmission of nerve impulses, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene depend on the concentration of the compound and the context in which it is used. At low concentrations, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene can enhance the transmission of nerve impulses, leading to improved cognitive function. However, at high concentrations, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene can cause overstimulation of the nervous system, leading to seizures and convulsions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments is its potency as an acetylcholinesterase inhibitor. This property allows researchers to study the role of acetylcholine in various physiological and pathological processes. However, the potent nature of the compound also presents a limitation, as it can be difficult to control the concentration of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene's ability to inhibit acetylcholinesterase could help researchers understand the role of acetylcholine in these diseases and develop new treatments.
Another potential application is in the study of membrane protein-lipid interactions. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene's fluorescent properties make it a valuable tool for studying the movement of proteins within cell membranes, which could have implications for drug development.
Conclusion
In conclusion, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene is a versatile compound with a wide range of applications in scientific research. Its ability to inhibit acetylcholinesterase and its fluorescent properties make it a valuable tool for studying a variety of physiological and pathological processes. While there are limitations to its use, the future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research are promising.
Synthesemethoden
The synthesis of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutanol in the presence of a base to form the intermediate 4-(2-methoxyphenoxy)butan-1-ol. This intermediate is then reacted with 2,5-dimethylbenzene in the presence of a catalyst to yield 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene.
Eigenschaften
IUPAC Name |
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-14-13-19(15(2)12-16(14)20)23-11-7-6-10-22-18-9-5-4-8-17(18)21-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQPGHLATZNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)
